molecular formula C11H11BrS B1625290 5-Bromo-3-ethyl-2-methyl-1-benzothiophene CAS No. 501901-98-0

5-Bromo-3-ethyl-2-methyl-1-benzothiophene

Cat. No.: B1625290
CAS No.: 501901-98-0
M. Wt: 255.18 g/mol
InChI Key: VZNRYLCNHFEOQJ-UHFFFAOYSA-N
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Description

5-Bromo-3-ethyl-2-methyl-1-benzothiophene is a synthetic organic compound with the molecular formula C11H11BrS. It is a derivative of benzothiophene, which is a sulfur-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-ethyl-2-methyl-1-benzothiophene typically involves the bromination of 3-ethyl-2-methyl-1-benzothiophene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-ethyl-2-methyl-1-benzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-3-ethyl-2-methyl-1-benzothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-ethyl-2-methyl-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved vary based on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-methyl-1-benzothiophene
  • 5-Bromo-2-methyl-1-benzothiophene
  • 3-Ethyl-2-methyl-1-benzothiophene

Uniqueness

5-Bromo-3-ethyl-2-methyl-1-benzothiophene is unique due to the presence of both bromine and ethyl groups on the benzothiophene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-bromo-3-ethyl-2-methyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrS/c1-3-9-7(2)13-11-5-4-8(12)6-10(9)11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNRYLCNHFEOQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC2=C1C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467750
Record name 5-Bromo-3-ethyl-2-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501901-98-0
Record name 5-Bromo-3-ethyl-2-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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